
ethyl ((benzyloxy)carbonyl)-L-asparaginate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ((benzyloxy)carbonyl)-L-asparaginate is an organic compound that belongs to the class of esters. It is derived from L-asparagine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl ((benzyloxy)carbonyl)-L-asparaginate can be synthesized through the esterification of L-asparagine with ethyl alcohol in the presence of an acid catalyst. The benzyloxycarbonyl group is introduced by reacting L-asparagine with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Esterification: L-asparagine reacts with ethyl alcohol in the presence of an acid catalyst to form ethyl L-asparaginate.
Protection: The resulting ethyl L-asparaginate is then treated with benzyl chloroformate in the presence of a base to introduce the benzyloxycarbonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl ((benzyloxy)carbonyl)-L-asparaginate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-asparagine and ethanol.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation, yielding ethyl L-asparaginate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: L-asparagine and ethanol.
Reduction: Ethyl L-asparaginate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl ((benzyloxy)carbonyl)-L-asparaginate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl ((benzyloxy)carbonyl)-L-asparaginate involves its reactivity as an ester and the presence of the benzyloxycarbonyl protecting group. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by the electrophilic nature of the carbonyl carbon and the nucleophilic attack by various reagents. The benzyloxycarbonyl group provides stability and protection to the amino acid moiety, allowing for selective reactions and modifications.
類似化合物との比較
Ethyl ((benzyloxy)carbonyl)-L-asparaginate can be compared with other similar compounds such as:
Ethyl L-asparaginate: Lacks the benzyloxycarbonyl protecting group, making it less stable and more reactive.
Benzyl ((benzyloxy)carbonyl)-L-asparaginate: Contains a benzyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl ((tert-butoxy)carbonyl)-L-asparaginate: Features a tert-butoxycarbonyl (Boc) protecting group, which is more labile under acidic conditions compared to the benzyloxycarbonyl group.
The uniqueness of this compound lies in its stability and versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C14H18N2O5 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
ethyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C14H18N2O5/c1-2-20-13(18)11(8-12(15)17)16-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,15,17)(H,16,19) |
InChIキー |
QWZKOFAVRZENGY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13397252.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B13397253.png)
![1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397254.png)
![ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13397261.png)
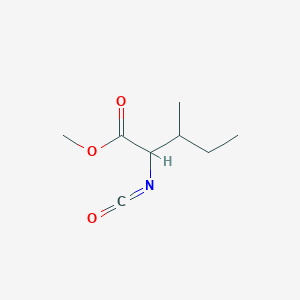
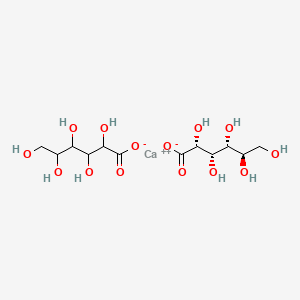

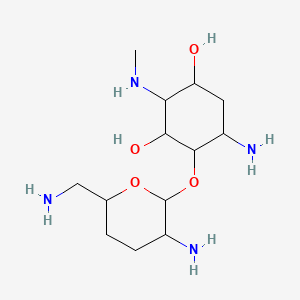
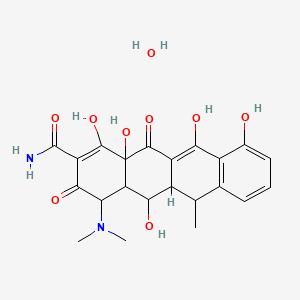
![4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one](/img/structure/B13397292.png)
![(2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid](/img/structure/B13397299.png)
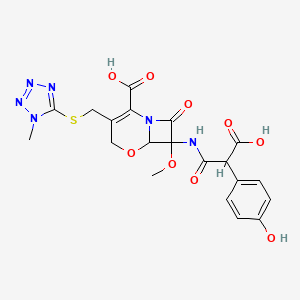
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13397306.png)
